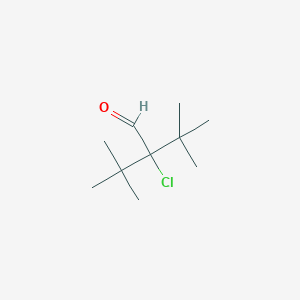
3-(((1,3-Dioxoindan-2-ylidene)methyl)amino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(((1,3-Dioxoindan-2-ylidene)methyl)amino)benzamide (also known as 3-DIBM) is an organic compound that is used in a variety of scientific research applications. It is a white crystalline solid that has a melting point of 138-140 °C and a molecular weight of 272.33 g/mol. 3-DIBM is a versatile compound that is used in both organic and inorganic chemistry, and it is an important intermediate in the synthesis of many other compounds.
科学的研究の応用
3-DIBM is used in a variety of scientific research applications. It has been used as a catalyst in a variety of reactions, including the synthesis of pharmaceuticals and other compounds. It has also been used in the synthesis of other compounds, such as amino acids, peptides, and carbohydrates. Additionally, 3-DIBM has been used in the synthesis of polymers, as well as in the synthesis of materials for use in nanotechnology.
作用機序
The mechanism of action of 3-DIBM is not fully understood. However, it is known that it can act as a catalyst in the reaction of an alkyl halide with an amine in the presence of a base. This reaction results in the formation of an amide bond, which is a type of covalent bond. Additionally, 3-DIBM can act as a nucleophile in certain reaction, resulting in the formation of a new bond.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-DIBM are not well understood. However, it is known that it is a relatively non-toxic compound and it has been used in a variety of scientific research applications. Additionally, 3-DIBM has been used as a precursor for the synthesis of other compounds, such as pharmaceuticals.
実験室実験の利点と制限
The use of 3-DIBM in laboratory experiments has a number of advantages. It is a relatively non-toxic compound and it is relatively easy to synthesize. Additionally, it can act as a catalyst in a variety of reactions, making it a useful tool in synthesizing other compounds. However, there are also some limitations to using 3-DIBM in laboratory experiments. For example, it is not a particularly stable compound and it can decompose over time. Additionally, it can be difficult to control the reaction conditions when using 3-DIBM, which can lead to inconsistent results.
将来の方向性
There are a number of potential future directions for the use of 3-DIBM. For example, it could be used in the synthesis of more complex compounds, such as peptides and carbohydrates. Additionally, it could be used as a catalyst in the synthesis of pharmaceuticals. Furthermore, it could be used in the synthesis of materials for use in nanotechnology. Finally, it could be used in the synthesis of polymers, which could be used in a variety of applications.
合成法
3-DIBM can be synthesized through a variety of methods, including the use of a Wittig reaction. In this reaction, a phosphonium salt is reacted with an aldehyde or ketone in the presence of a base to produce an alkene. The alkene can then be reacted with an amine to produce 3-DIBM. Another method for synthesizing 3-DIBM involves the reaction of an alkyl halide with an amine in the presence of a base.
特性
IUPAC Name |
3-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c18-17(22)10-4-3-5-11(8-10)19-9-14-15(20)12-6-1-2-7-13(12)16(14)21/h1-9,20H,(H2,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRKJXUNOQSWOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC=CC(=C3)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![N-[4-Hydroxy-6-(methoxymethyl)pyrimidin-2-yl]acetamide](/img/structure/B6300453.png)

